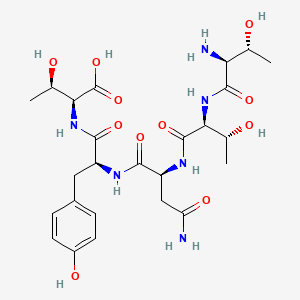
Thr-Thr-Asn-Tyr-Thr
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Thr-Thr-Asn-Tyr-Thr” is a peptide composed of five amino acids: threonine, asparagine, and tyrosine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “Thr-Thr-Asn-Tyr-Thr” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides.
Analyse Chemischer Reaktionen
Types of Reactions
Peptides like “Thr-Thr-Asn-Tyr-Thr” can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiols.
Wissenschaftliche Forschungsanwendungen
Peptides like “Thr-Thr-Asn-Tyr-Thr” have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide chemistry and reaction mechanisms.
Biology: Serve as substrates or inhibitors for enzymes, helping to elucidate enzyme function and regulation.
Medicine: Potential therapeutic agents for diseases, including cancer and infectious diseases.
Industry: Utilized in the development of biomaterials and as components in diagnostic assays.
Wirkmechanismus
The mechanism of action of peptides like “Thr-Thr-Asn-Tyr-Thr” involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, the peptide may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thr-Asn-Tyr: A shorter peptide with similar properties but potentially different biological activity.
Thr-Thr-Asn-Tyr: A peptide missing one threonine residue, which may affect its stability and function.
Uniqueness
“Thr-Thr-Asn-Tyr-Thr” is unique due to its specific sequence and the presence of multiple threonine residues, which can influence its structural conformation and interaction with biological targets. This uniqueness makes it a valuable compound for studying peptide behavior and developing new therapeutic agents.
Eigenschaften
CAS-Nummer |
119435-28-8 |
|---|---|
Molekularformel |
C25H38N6O11 |
Molekulargewicht |
598.6 g/mol |
IUPAC-Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C25H38N6O11/c1-10(32)18(27)23(39)30-19(11(2)33)24(40)29-16(9-17(26)36)21(37)28-15(8-13-4-6-14(35)7-5-13)22(38)31-20(12(3)34)25(41)42/h4-7,10-12,15-16,18-20,32-35H,8-9,27H2,1-3H3,(H2,26,36)(H,28,37)(H,29,40)(H,30,39)(H,31,38)(H,41,42)/t10-,11-,12-,15+,16+,18+,19+,20+/m1/s1 |
InChI-Schlüssel |
KVPFYRAFNZKJSD-CPXLMRBJSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N)O |
Kanonische SMILES |
CC(C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



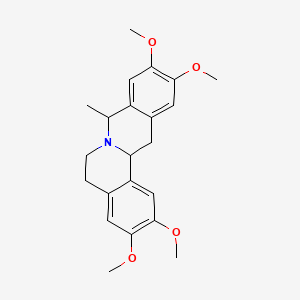
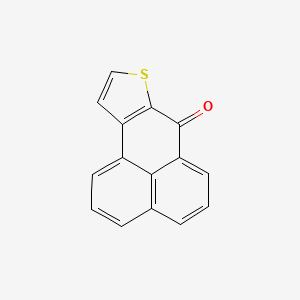

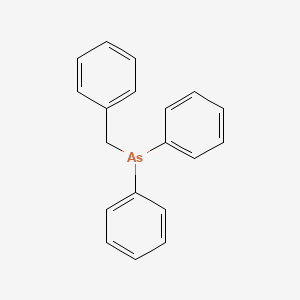
![2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12788422.png)
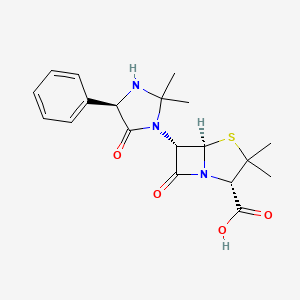
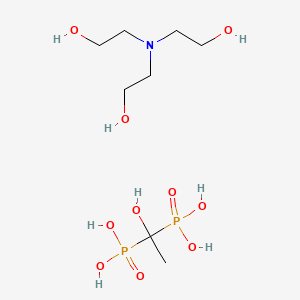
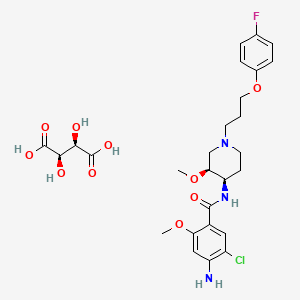
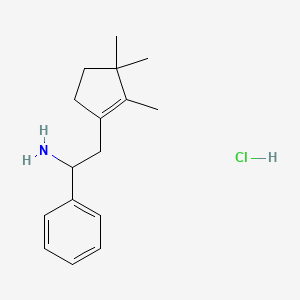

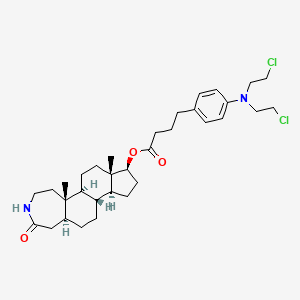
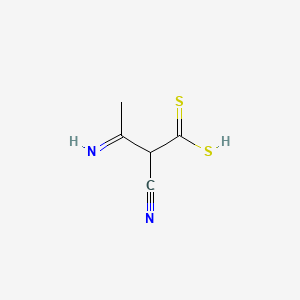
![2-hydroxypropane-1,2,3-tricarboxylic acid;(9E)-15-(2-pyrrolidin-1-ylethoxy)-7,12,26-trioxa-19,21,24-triazatetracyclo[18.3.1.12,5.114,18]hexacosa-1(24),2,4,9,14,16,18(25),20,22-nonaene](/img/structure/B12788472.png)
